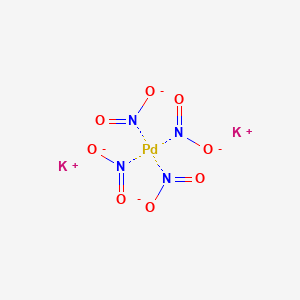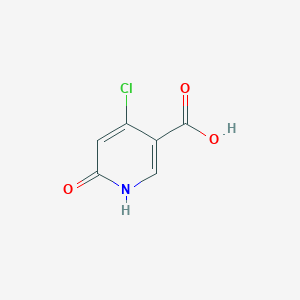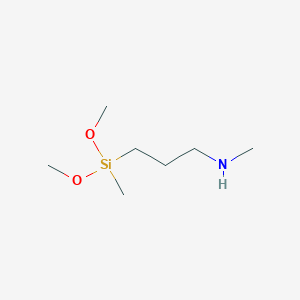
2-Hydroxy-3-methylphenylboronic acid
Overview
Description
2-Hydroxy-3-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups. This property makes boronic acids valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
- The primary target of 2-Hydroxy-3-methylphenylboronic acid is likely to be enzymes or proteins involved in boron-mediated chemical reactions. Specifically, it participates in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for carbon–carbon bond formation .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
This reaction is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry . The success of this reaction is due to the stability of boronic acids and their ability to tolerate various functional groups .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids are known to undergo transmetalation, a process where they transfer a group (in this case, a carbon group) to a metal .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylphenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation. For example, the hydroboration of 2-hydroxy-3-methylstyrene with borane, followed by oxidation with hydrogen peroxide, yields this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bis(pinacolato)diboron as a boron source. The reaction typically occurs under mild conditions with a palladium catalyst, which facilitates the formation of the boronic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronates.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Hydroxy-3-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2-Hydroxy-3-methylphenylboronic acid is unique due to its hydroxyl and methyl substituents, which confer specific reactivity and binding properties. Compared to phenylboronic acid, it has enhanced solubility and reactivity in certain chemical reactions. Its hydroxyl group allows for additional hydrogen bonding interactions, making it a valuable compound in both chemical synthesis and biological applications .
Properties
IUPAC Name |
(2-hydroxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMOSSMYPIJNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595154 | |
| Record name | (2-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-22-8 | |
| Record name | (2-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-methylphenyl-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane](/img/structure/B1592260.png)








